

Preliminary Investigations of Tungsten-182 in Meteorites: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tungsten-182**

Cat. No.: **B076582**

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Abstract

The study of **Tungsten-182** (^{182}W) anomalies in meteorites provides profound insights into the earliest processes of our solar system, including the timescales of planetesimal formation, core-mantle differentiation, and the accretion history of planetary bodies. This technical guide offers an in-depth overview of the preliminary investigations of ^{182}W in meteorites, consolidating key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows. The primary chronometer, the hafnium-182 to **tungsten-182** (^{182}Hf - ^{182}W) decay system, with a half-life of approximately 8.9 million years, is particularly suited for dating events within the first ~50 million years of solar system history. Variations in the $^{182}\text{W}/^{184}\text{W}$ ratio, expressed as $\varepsilon^{182}\text{W}$ (the deviation in parts per 10,000 from a terrestrial standard), serve as a powerful tracer for these early planetary processes.

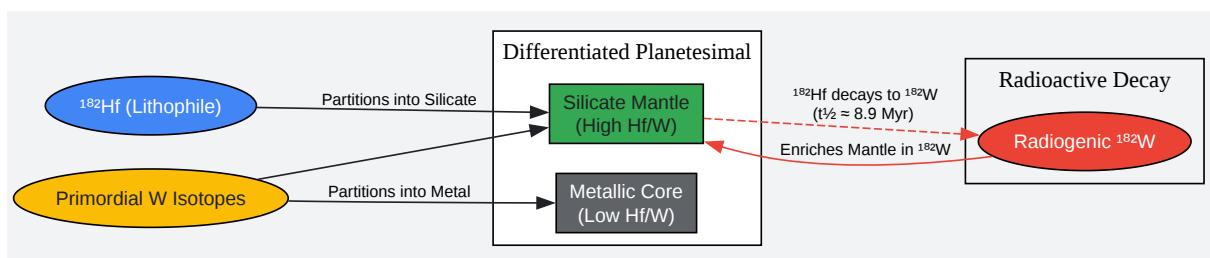
Quantitative Data on Tungsten-182 in Meteorites

The isotopic composition of tungsten in meteorites provides crucial constraints on their origin and evolution. The $\varepsilon^{182}\text{W}$ values are a key metric, reflecting the timing of metal-silicate segregation. Below are summary tables of representative $\varepsilon^{182}\text{W}$ values for various meteorite groups. It is important to note that for iron meteorites, corrections for cosmic-ray exposure (CRE) effects are often necessary, as the burnout of W isotopes can alter the measured $^{182}\text{W}/^{184}\text{W}$ ratio.^[1]

Table 1: $\varepsilon^{182}\text{W}$ Values in Chondritic Meteorites

Meteorite Type	Class	$\varepsilon^{182}\text{W}$ (relative to terrestrial standard)	Reference
Carbonaceous Chondrites	CI, CM, CV, CO	-1.9 \pm 0.1	[2]
Ordinary Chondrites	H, L, LL	Variable, generally between -2.2 and -1.9	[2]
Enstatite Chondrites	EH, EL	-2.23 \pm 0.13	[2]

Table 2: Pre-Cosmic Ray Exposure $\varepsilon^{182}\text{W}$ Values in Iron Meteorites


Meteorite Group	$\varepsilon^{182}\text{W}$ (pre-CRE, relative to terrestrial standard)	Inferred Metal-Silicate Separation Time (after CAI formation)
IAB (main group)	-2.90 \pm 0.06	6.0 \pm 0.8 Ma
IIAB	-3.2 to -3.8	\sim 5.1 \pm 2.3 My
IID	-3.2 to -3.8	\sim 8.5 \pm 2.1 My
IIIB	-3.2 to -3.8	-
IVA	-3.2 to -3.8	-
IVB	-3.2 to -3.8	\sim 5.3 \pm 1.3 My
IIE	-2.6 \pm 0.1	9 \pm 4 to 14 \pm 5 My

Note: Data synthesized from multiple sources.[1][3][4] The timing of metal-silicate separation is calculated based on the deviation of the meteorite's initial ^{182}W composition from the bulk solar system initial value, which is inferred from calcium-aluminum-rich inclusions (CAIs).

The ^{182}Hf - ^{182}W Chronometer

The utility of the ^{182}W isotope system as a chronometer for early solar system events is rooted in the decay of ^{182}Hf . Hafnium is a lithophile element, meaning it preferentially partitions into the silicate mantle during planetary differentiation, while tungsten is siderophile, partitioning into the metallic core. This chemical fractionation leads to a high Hf/W ratio in the mantle and a low Hf/W ratio in the core.

Initially, the solar nebula had a homogeneous distribution of isotopes, including ^{182}Hf . As planetesimals accreted and differentiated, the ^{182}Hf in the silicate portions decayed to ^{182}W , leading to an excess of radiogenic ^{182}W in the mantle compared to the core. The extent of this ^{182}W excess in a silicate reservoir (or deficit in a metallic reservoir) relative to the bulk meteorite composition can be used to date the time of metal-silicate separation.

[Click to download full resolution via product page](#)

Caption: The ^{182}Hf - ^{182}W decay scheme and its role in planetary differentiation.

Experimental Protocols

The precise measurement of tungsten isotopic compositions in meteorites is a complex analytical challenge requiring meticulous sample preparation and sophisticated instrumentation. The following protocol outlines the key steps.

Sample Preparation and Digestion

- Surface Cleaning: The external surface of the meteorite sample is carefully removed using a tungsten-free tool, such as a diamond-coated stainless-steel saw, to eliminate potential terrestrial contamination.^[5]

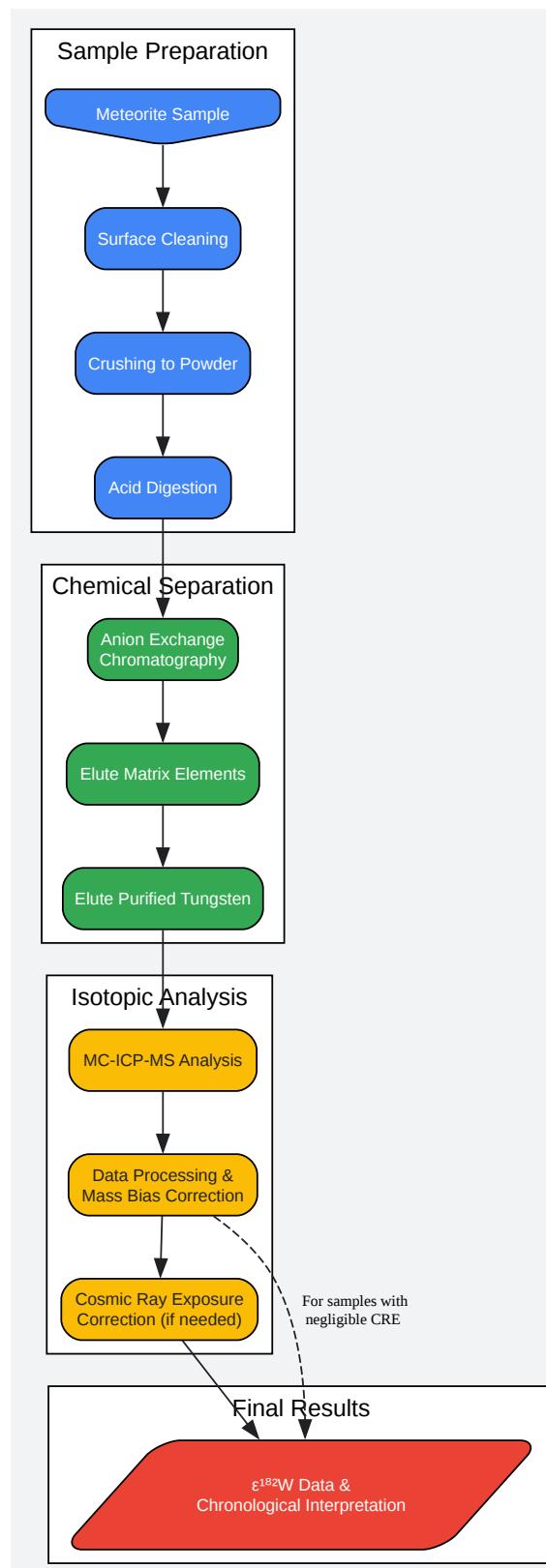
- Crushing: The cleaned sample is crushed into a fine powder using a corundum mortar and pestle to ensure homogeneity.[5]
- Digestion: The powdered sample is dissolved in a mixture of strong acids. The specific acid mixture depends on the meteorite type:
 - Iron Meteorites and Metal Fractions: A mixture of nitric acid (HNO_3), hydrochloric acid (HCl), and hydrofluoric acid (HF) is typically used.[6]
 - Silicate-Dominated Fractions (Chondrites): A mixture of HF and HNO_3 is employed.[6][7] The digestion is carried out in sealed Savillex vials on a hotplate at temperatures ranging from 110-160°C for 24-48 hours to ensure complete dissolution.[7][8]

Chemical Separation of Tungsten

To avoid isobaric interferences during mass spectrometry, tungsten must be chemically separated from the sample matrix. This is typically achieved through anion exchange chromatography.[6][9]

- Column Preparation: A column is packed with an anion exchange resin.
- Sample Loading: The dissolved sample solution is loaded onto the column.
- Elution of Matrix Elements: A series of acid mixtures are passed through the column to wash away matrix elements while the tungsten remains bound to the resin.
- Elution of Tungsten: A specific acid mixture is used to selectively elute the purified tungsten fraction. This process often involves a multi-stage chromatographic procedure to achieve the necessary purity.[9][10]

Mass Spectrometry


The isotopic composition of the purified tungsten is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[6][9]

- Sample Introduction: The purified tungsten solution is introduced into the plasma source of the MC-ICP-MS, where it is ionized.

- Mass Analysis: The ion beam is passed through a magnetic sector that separates the ions based on their mass-to-charge ratio.
- Detection: The abundance of each tungsten isotope is simultaneously measured using a series of Faraday collectors.
- Data Correction: The raw data is corrected for instrumental mass bias. Isotopic ratios are typically normalized to a stable isotope ratio, such as $^{186}\text{W}/^{183}\text{W}$.^[3] The results are reported in $\varepsilon^{182}\text{W}$ units, which represents the parts per 10,000 deviation of the sample's $^{182}\text{W}/^{184}\text{W}$ ratio from that of a terrestrial standard.

Cosmic Ray Exposure Correction

For meteorites with long exposure ages to galactic cosmic rays (GCR), such as many iron meteorites, corrections for cosmogenic effects are necessary.^[1] High-energy particles can cause nuclear reactions that alter the isotopic abundances of tungsten. These effects are often corrected by measuring the isotopic composition of another element, such as platinum or osmium, in the same sample, which acts as a dosimeter for cosmic ray exposure.^[3]

[Click to download full resolution via product page](#)

Caption: Workflow for the isotopic analysis of **Tungsten-182** in meteorites.

Conclusion

The investigation of ^{182}W in meteorites remains a cornerstone of cosmochemistry. The precise determination of $\varepsilon^{182}\text{W}$ values allows scientists to unravel the chronology of the earliest events in our solar system's history with remarkable resolution. Continued analytical advancements promise to further refine these timelines, offering a clearer picture of how planets form and evolve. This guide provides a foundational understanding of the data, methodologies, and theoretical underpinnings of this exciting field of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Excess 180W in IIAB iron meteorites: Identification of cosmogenic, radiogenic, and nucleosynthetic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hou.usra.edu [hou.usra.edu]
- 7. oca.eu [oca.eu]
- 8. GEMOC - Department of EPS - Faculty of Science - Macquarie University [gemoc.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Investigations of Tungsten-182 in Meteorites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076582#preliminary-investigations-of-tungsten-182-in-meteorites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com